molecular formula C20H15N3O3S B3533125 6-(4-Methoxyphenyl)-2-{[(2-nitrophenyl)methyl]sulfanyl}pyridine-3-carbonitrile

6-(4-Methoxyphenyl)-2-{[(2-nitrophenyl)methyl]sulfanyl}pyridine-3-carbonitrile

Cat. No.: B3533125
M. Wt: 377.4 g/mol
InChI Key: ORIBSUUGCGHGJT-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-2-{[(2-nitrophenyl)methyl]sulfanyl}pyridine-3-carbonitrile is an organic compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)-2-{[(2-nitrophenyl)methyl]sulfanyl}pyridine-3-carbonitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution or cross-coupling reactions.

    Attachment of the Nitrophenylmethylsulfanyl Group: This could be done via nucleophilic substitution or other suitable methods.

    Formation of the Carbonitrile Group: This might involve cyanation reactions using reagents like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a catalyst or metal hydrides.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings, using electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen, lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Activity: Compounds with similar structures often exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

    Drug Development: It may be explored as a potential drug candidate or as a lead compound in medicinal chemistry.

Industry

    Materials Science: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)-2-{[(2-nitrophenyl)methyl]sulfanyl}pyridine-3-carbonitrile would depend on its specific application. For instance, if it exhibits biological activity, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Methoxyphenyl)-2-{[(2-nitrophenyl)methyl]sulfanyl}pyridine-3-carboxamide
  • 6-(4-Methoxyphenyl)-2-{[(2-nitrophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid

Uniqueness

The unique combination of functional groups in 6-(4-Methoxyphenyl)-2-{[(2-nitrophenyl)methyl]sulfanyl}pyridine-3-carbonitrile may confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in various applications, making it a compound of interest in scientific research.

Properties

IUPAC Name

6-(4-methoxyphenyl)-2-[(2-nitrophenyl)methylsulfanyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S/c1-26-17-9-6-14(7-10-17)18-11-8-15(12-21)20(22-18)27-13-16-4-2-3-5-19(16)23(24)25/h2-11H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIBSUUGCGHGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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